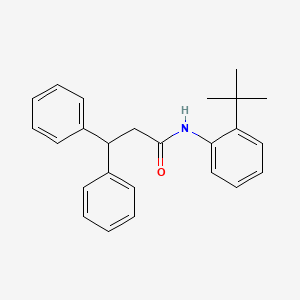

![molecular formula C19H25NO3 B4620625 3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4620625.png)

3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of bicyclic compounds such as the one often involves multi-step organic reactions that aim to build the complex bicyclic framework. For example, a non-chiral, rigid bicyclic dicarboxylic acid analogue has been synthesized from dimethyl-meso-2,5-dibromohexanedioate through a key step of double alkylation, achieving a total yield of 28% (Kubyshkin, Mikhailiuk, & Komarov, 2007). Such synthetic pathways might offer insights into the synthesis of the compound , highlighting the complexity and efficiency of synthesizing bicyclic frameworks.

Molecular Structure Analysis

Bicyclic compounds often exhibit unique molecular structures that are rigid and constrained, affecting their chemical behavior. The placement of substituents within the bicyclic framework can lead to conformational locking, influencing the compound's reactivity and interaction with biological targets. For instance, the synthesis and X-ray crystal structures of bicyclic carboxylic acids have shown that N-Boc-amino groups in stereoisomers can render the molecules conformationally locked (Vorberg, Trapp, Carreira, & Müller, 2017).

Chemical Reactions and Properties

Bicyclic compounds like "3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid" can undergo a variety of chemical reactions, including cycloadditions, ring expansions, and functional group transformations. The nature of the bicyclic core can significantly influence these reactions, leading to highly specific outcomes. For example, the Au(I)-catalyzed synthesis of bicyclo[3.2.0]heptanes showcases the potential for efficient and highly strained functionalized bicyclic structures (Li, Huang, & Zhang, 2008).

Physical Properties Analysis

The physical properties of bicyclic compounds, including melting points, boiling points, solubility, and crystalline structure, are directly influenced by their molecular architecture. The rigidity of the bicyclic framework often leads to distinct physical characteristics that can be leveraged in material science and pharmaceutical applications. Studies on similar bicyclic compounds have elucidated their crystalline structures and how intermolecular interactions influence their physical state (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of "3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid," such as acidity/basicity, reactivity with different reagents, and stability under various conditions, are pivotal for its application in synthesis and medicinal chemistry. The conformational stability and reactivity are often studied through spectroscopic and theoretical methods, offering insights into the compound's behavior in chemical environments (Singh, Kumar, Tiwari, & Rawat, 2013).

Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are known for their roles as precursors in industrial chemicals and are produced fermentatively using engineered microbes. However, their accumulation can inhibit microbial growth, affecting yields in biotechnological applications. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for developing strategies to increase microbial robustness and improve industrial performance. This is particularly relevant for the compound , which could potentially act as an inhibitor or substrate in microbial processes, impacting the production of bio-renewable chemicals and fuels (Jarboe, Royce, & Liu, 2013).

Anticancer Properties of Plant-Derived Carboxylic Acids

Natural carboxylic acids from plants exhibit significant biological activity, including anticancer properties. The structure-activity relationships of these compounds, such as benzoic acid, cinnamic acid, and their derivatives, have been extensively studied. These studies provide insights into how structural differences influence their antioxidant, antimicrobial, and cytotoxic activities. The exploration of these relationships can inform the development of new anticancer agents and highlight the therapeutic potential of complex carboxylic acids and their derivatives (Godlewska-Żyłkiewicz et al., 2020).

Applications in Biomass Conversion

The conversion of plant biomass into valuable chemicals is a key area of research in the development of sustainable technologies. Compounds like the one could be intermediates or products in the conversion processes of biomass to useful derivatives, such as furan derivatives, which are pivotal in creating sustainable polymers, functional materials, and fuels. This area of research emphasizes the role of complex carboxylic acids in advancing green chemistry and the bioeconomy (Chernyshev, Kravchenko, & Ananikov, 2017).

Drug Synthesis and Medical Applications

Levulinic acid, a biomass-derived compound, showcases the potential of carboxylic acids in drug synthesis due to its carbonyl and carboxyl functional groups. It underscores the flexibility and diversity carboxylic acids bring to drug synthesis, reducing costs and simplifying processes. This highlights the untapped potential of carboxylic acids in medicine, including the synthesis of anticancer drugs, and suggests that similar compounds could have significant applications in pharmaceuticals (Zhang et al., 2021).

Propriétés

IUPAC Name |

3-[1-(2,4-dimethylphenyl)ethylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-10-4-7-15(11(2)8-10)12(3)20-18(21)16-13-5-6-14(9-13)17(16)19(22)23/h4,7-8,12-14,16-17H,5-6,9H2,1-3H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMDIXKDNNYJBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)NC(=O)C2C3CCC(C3)C2C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

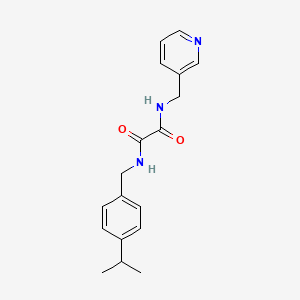

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-mesitylglycinamide](/img/structure/B4620543.png)

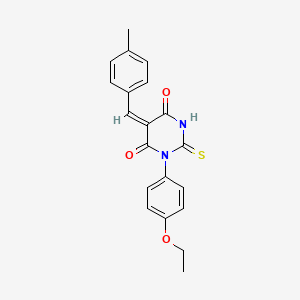

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4620563.png)

![3-phenyl-N-1,3-thiazol-2-yl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4620571.png)

![3-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4620575.png)

![3-[4-(3-bromophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4620580.png)

![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4620600.png)

![N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4620613.png)

![5-{[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4620619.png)

![3-ethyl-5-[(9-oxo-9H-fluoren-3-yl)methylene]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B4620640.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B4620644.png)

![N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine](/img/structure/B4620651.png)